2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid, commonly known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein, making it a valuable tool for investigating the function of this protein in various biological processes. In
Mécanisme D'action
The mechanism of action of EPPB involves its binding to the ATP-binding site of Dyrk1A, leading to inhibition of its kinase activity. This results in downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway. The exact mechanism by which EPPB modulates these pathways is still being investigated, but it is thought to involve the regulation of gene expression and protein stability.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, EPPB can induce cell cycle arrest and apoptosis, leading to decreased cell viability. In immune cells, EPPB can inhibit the production of inflammatory cytokines, leading to decreased inflammation. In neurons, EPPB can enhance synaptic plasticity and memory formation, potentially through its effects on the Wnt/β-catenin pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPPB in lab experiments is its specificity for Dyrk1A, making it a valuable tool for investigating the function of this protein in various biological processes. However, its specificity can also be a limitation, as it may not be effective in cell types or experimental conditions where Dyrk1A is not the primary target. Additionally, EPPB has been shown to have off-target effects on other kinases, although these effects are generally weaker than its effects on Dyrk1A.
Orientations Futures
There are several future directions for the use of EPPB in scientific research. One area of interest is the development of more potent and selective inhibitors of Dyrk1A, which could have greater therapeutic potential for cancer and other diseases. Another area of interest is the investigation of the role of Dyrk1A in other biological processes, such as metabolism and aging. Finally, the development of EPPB derivatives with improved pharmacokinetic properties could enable its use in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of EPPB involves several steps, starting with the reaction of pyrazolopyridine with ethyl 2-bromo-2-methylbutanoate to form a pyrazolopyridine ester intermediate. This intermediate is then treated with sodium hydride and N-Boc-protected glycine to form the final product, EPPB. The synthesis of EPPB has been optimized to increase yield and purity, and several variations of the synthesis method have been reported in the literature.
Applications De Recherche Scientifique
EPPB has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to inhibit the activity of a protein called Dyrk1A, which is involved in cell proliferation and differentiation. By inhibiting Dyrk1A, EPPB can potentially be used to treat cancer and other diseases characterized by abnormal cell growth. EPPB has also been shown to modulate the immune response by inhibiting the production of inflammatory cytokines, making it a potential therapeutic agent for autoimmune diseases. In neuroscience, EPPB has been used to study the role of Dyrk1A in synaptic plasticity and memory formation.
Propriétés
IUPAC Name |
2-ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-15(4-2,14(20)21)10-16-13(19)11-9-17-18-8-6-5-7-12(11)18/h5-9H,3-4,10H2,1-2H3,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSPEJXFDOPBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=C2C=CC=CN2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.